2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide
Beschreibung
2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a 4-methoxyphenyl group at position 3, a thioether linkage at position 6, and an N-phenylacetamide side chain. The compound’s synthesis and characterization rely on modern spectroscopic methods (e.g., ¹H NMR, IR, and mass spectrometry), as exemplified by analogous triazolo-pyridazine derivatives .
Eigenschaften
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-27-16-9-7-14(8-10-16)20-23-22-17-11-12-19(24-25(17)20)28-13-18(26)21-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKMBWYIFKVBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide (CAS Number: 1204296-37-6) is a derivative of triazole and pyridazine, which has garnered attention for its potential biological activities. Its molecular structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H15N5O2
- Molecular Weight : 285.31 g/mol
- Purity : 95%
The compound features a triazole ring linked to a pyridazine moiety through a thioether bond, which may contribute to its biological activity.
Antioxidant Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of triazole have been evaluated using the DPPH assay, showing effective radical scavenging capabilities. This suggests that this compound may possess similar antioxidant activity due to the presence of methoxy and phenyl groups that can stabilize free radicals .
Anticancer Potential
The anticancer activity of related compounds has been assessed against various cancer cell lines. For example, derivatives with similar structural features have shown cytotoxic effects against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation . Given its structural similarities, this compound may exhibit comparable anticancer properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxy group on the phenyl ring is known to enhance lipophilicity and potentially improve bioavailability and cellular uptake. The thioether linkage may also play a role in modulating the interaction with biological targets .
Study 1: Antioxidant Evaluation
A recent study evaluated various triazole derivatives for their antioxidant capacity using the DPPH assay. Compounds were tested at different concentrations to determine their IC50 values. The results indicated that certain derivatives exhibited IC50 values significantly lower than ascorbic acid, suggesting potent antioxidant activity .
Study 2: Anticancer Activity
In vitro studies on related compounds revealed that several exhibited significant cytotoxicity against cancer cell lines. For instance, one derivative showed an IC50 value of approximately 30 µM against U-87 cells. This highlights the potential of triazole-based compounds in cancer therapy .
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 30 | U-87 |
| Compound B | 45 | MDA-MB-231 |
| 2-(Methoxy) | TBD | TBD |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The triazolo[4,3-b]pyridazine scaffold is a versatile pharmacophore. Key analogues include:
Physicochemical Properties
- Melting Points : Triazolo-pyridazine derivatives with methoxy substituents (e.g., E-4b in ) exhibit high melting points (253–255°C), attributed to strong π-π stacking and hydrogen bonding . Thioether-linked compounds (e.g., target compound) may have slightly lower melting points due to reduced polarity.
- Solubility: The ethoxy-substituted analog (CAS 891117-12-7) shows improved solubility in ethanol/DMF mixtures compared to methoxy derivatives, as seen in analogous syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
